2,3-Dimethylphenethyl acetate
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Overview
Description
2,3-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2,3-dimethylphenethyl alcohol and acetic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenethyl acetate can be synthesized through the esterification of 2,3-dimethylphenethyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 2,3-Dimethylphenethyl alcohol and acetic acid.
Reduction: 2,3-Dimethylphenethyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethylphenethyl acetate has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the production of perfumes, cosmetics, and food flavorings.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenethyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fragrance. Additionally, its ester functional group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may have further biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenethyl acetate: Similar structure but without the methyl groups on the aromatic ring.
2,4-Dimethylphenethyl acetate: Similar structure with methyl groups at different positions on the aromatic ring.
3,4-Dimethylphenethyl acetate: Similar structure with methyl groups at different positions on the aromatic ring.
Uniqueness
2,3-Dimethylphenethyl acetate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and olfactory properties. The presence of these methyl groups can also affect the compound’s steric and electronic properties, making it distinct from other similar esters.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-12(10(9)2)7-8-14-11(3)13/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDDFADDJDKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCOC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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